6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with a unique structure that combines an amino group, a fluoroethyl group, and a benzoxazol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-fluoroethylamine with a suitable benzoxazol-2-one precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoxazol-2-one core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 6-Amino-3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 6-Amino-3-(2-iodoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
6-amino-3-(2-fluoroethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9FN2O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,3-4,11H2 |
InChI Key |
PQUPLBWLZJTOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2CCF |
Origin of Product |
United States |
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